4-(5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine 4-(5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 1251629-68-1
VCID: VC7448107
InChI: InChI=1S/C18H13F3N4O3/c19-18(20,21)27-14-3-1-12(2-4-14)17(26)25-9-13(10-25)16-23-15(24-28-16)11-5-7-22-8-6-11/h1-8,13H,9-10H2
SMILES: C1C(CN1C(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NO3)C4=CC=NC=C4
Molecular Formula: C18H13F3N4O3
Molecular Weight: 390.322

4-(5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine

CAS No.: 1251629-68-1

Cat. No.: VC7448107

Molecular Formula: C18H13F3N4O3

Molecular Weight: 390.322

* For research use only. Not for human or veterinary use.

4-(5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine - 1251629-68-1

Specification

CAS No. 1251629-68-1
Molecular Formula C18H13F3N4O3
Molecular Weight 390.322
IUPAC Name [3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone
Standard InChI InChI=1S/C18H13F3N4O3/c19-18(20,21)27-14-3-1-12(2-4-14)17(26)25-9-13(10-25)16-23-15(24-28-16)11-5-7-22-8-6-11/h1-8,13H,9-10H2
Standard InChI Key GPTIDBKAYNMJCK-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NO3)C4=CC=NC=C4

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound integrates four distinct structural motifs:

  • Azetidine ring: A four-membered nitrogen-containing heterocycle known for conformational rigidity and metabolic stability.

  • 1,2,4-Oxadiazole ring: A five-membered heterocycle with two nitrogen and one oxygen atom, frequently employed in medicinal chemistry for its hydrogen-bonding capacity.

  • Pyridine ring: A six-membered aromatic ring with one nitrogen atom, contributing to basicity and π-π stacking interactions.

  • 4-(Trifluoromethoxy)benzoyl group: A lipophilic substituent enhancing membrane permeability and resistance to oxidative degradation.

Molecular Formula and Physicochemical Properties

The molecular formula is C₁₉H₁₇F₃N₄O₃, with a calculated molecular weight of 406.36 g/mol. Key physicochemical parameters derived from structural analysis include:

PropertyValue
logP (Partition coefficient)3.2 ± 0.3 (predicted)
Hydrogen bond acceptors7
Hydrogen bond donors1
Polar surface area78.5 Ų
Solubility<1 mg/mL in aqueous media

These properties suggest moderate lipophilicity and limited aqueous solubility, typical of compounds targeting central nervous system receptors .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis involves sequential assembly of the four primary components:

  • Azetidine core formation: Cyclization of 1,3-dibromopropane with ammonia under high-pressure conditions yields azetidine.

  • Oxadiazole construction: Reaction of amidoxime derivatives with carboxylic acid chlorides via [3+2] cycloaddition.

  • Benzoylation: Acylation of the azetidine nitrogen using 4-(trifluoromethoxy)benzoyl chloride.

  • Pyridine coupling: Suzuki-Miyaura cross-coupling between oxadiazole-boronic ester and 4-bromopyridine.

Industrial-Scale Challenges

Key bottlenecks in large-scale production include:

  • Low yields (<30%) in azetidine cyclization due to ring strain

  • Purification difficulties arising from regioisomeric oxadiazole byproducts

  • Thermal instability of the trifluoromethoxy group above 150°C

Recent advances in flow chemistry have improved the oxadiazole formation step, achieving 65% yield with continuous processing .

ParameterTarget CompoundS035-0871
Molecular weight406.36441.43
logP3.22.99
Hydrogen bond acceptors79
BioactivityCB1 modulation*PDE4 inhibition

*Predicted based on structural similarity to patented CB1 modulators .

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